B1577320 Viscotoxin B2

Viscotoxin B2

Cat. No.: B1577320
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspective and Discovery of Viscotoxins

The discovery of viscotoxins traces back to the mid-twentieth century when researchers first isolated these bioactive compounds from European mistletoe plants. The initial characterization of viscotoxin was accomplished by Winterfeld and Bijl in 1949, who described a mixture of small basic proteins extracted from the leaves and stems of Viscum album. This groundbreaking work laid the foundation for subsequent decades of research into the structural and functional properties of these remarkable plant proteins.

The early investigations revealed that viscotoxins were responsible for the hypotensive effects and other physiological responses observed at sublethal doses. During the 1960s and 1970s, Samuelsson and co-workers resumed systematic research on viscotoxins, demonstrating that what was initially considered a single compound was actually a complex mixture of closely related protein components. This period of intensive investigation established the fundamental understanding that viscotoxins belonged to a broader family of plant defense proteins.

The recognition of viscotoxins as members of the thionin protein family emerged gradually through comparative amino acid sequence analyses conducted during the 1970s and 1980s. Researchers discovered that viscotoxins shared structural homologies with purothionins from wheat endosperm and crambins from Abyssinian cabbage seeds, leading to the proposal that all these variously-named proteins constituted a single protein family designated as thionins. This taxonomic unification represented a significant advancement in understanding the evolutionary relationships among plant antimicrobial peptides.

The specific identification and characterization of this compound as a distinct isoform occurred during the late twentieth century as analytical techniques became sufficiently sophisticated to resolve individual components within the viscotoxin mixture. Advanced chromatographic methods and protein sequencing technologies enabled researchers to distinguish this compound from other isoforms, including Viscotoxin A1, A2, A3, and the additional variants 1-PS and U-PS. This period marked the transition from studying viscotoxins as crude mixtures to investigating individual isoforms with distinct structural and functional properties.

Taxonomic Distribution in Viscum Species

The genus Viscum comprises over 100 species of mistletoes distributed across temperate and tropical regions of Europe, Africa, Asia, and Australasia. These woody, obligate hemiparasitic shrubs demonstrate remarkable taxonomic diversity, with different species exhibiting host-specificity preferences for various woody shrubs and trees. The phylogenetic classification of Viscum has undergone significant revision, with recent genetic research by the Angiosperm Phylogeny Group demonstrating that the traditionally separate family Viscaceae should be incorporated within the broader circumscription of the sandalwood family, Santalaceae.

Within the European context, Viscum album represents the most extensively studied species and serves as the primary source of this compound. This species exhibits three distinct subspecies: album, abietis, and austriacum, each demonstrating characteristic host-tree preferences and specific viscotoxin compositions. The subspecies album typically parasitizes deciduous trees such as apple, poplar, and lime; abietis preferentially colonizes coniferous hosts including fir and pine; while austriacum shows affinity for pine and rarely other coniferous species.

The distribution of viscotoxin isoforms varies significantly among these subspecies, with quantitative analyses revealing characteristic differences in the relative concentrations of Viscotoxin A1, A2, A3, B2, 1-PS, and U-PS variants. These compositional variations serve as biochemical markers for subspecies identification and reflect the evolutionary adaptation to different host environments. The subspecies-specific viscotoxin profiles ensure reliable identification of pharmaceutical preparations derived from particular Viscum album variants.

Comparative studies of related mistletoe species have revealed similar thionin-like proteins in other members of the Santalaceae family. Phoratoxins from American mistletoe species (Phoradendron) and related compounds from Dendrophtora and other genera demonstrate structural similarities to viscotoxins while exhibiting distinct amino acid sequences and functional properties. This taxonomic distribution pattern suggests that thionin production represents a conserved defense strategy within the mistletoe lineage.

The geographical distribution of Viscum species influences the biochemical composition of viscotoxins, with environmental factors such as host tree species, seasonal variations, and climatic conditions affecting protein expression levels. Research has demonstrated that viscotoxin concentrations exhibit pronounced seasonal dynamics, with maximal levels typically occurring during June in European populations. This temporal variation reflects the complex interplay between parasitic lifestyle, host tree physiology, and environmental conditions that characterize the Viscum genus.

This compound Within the Thionin Family of Plant Antimicrobial Peptides

This compound belongs to the extensive thionin family of antimicrobial peptides, which represents one of the most ancient and widespread plant defense systems. Thionins are characterized as small, basic peptides typically weighing approximately 5 kilodaltons and containing multiple disulfide bridges that confer exceptional structural stability. These proteins are found exclusively in plants and are initially synthesized as larger preproproteins before undergoing specific processing to yield the mature, bioactive peptide.

The classification system for thionins has evolved significantly with the accumulation of sequence data from diverse plant species. Current taxonomic frameworks recognize two primary classes: Class 1 thionins containing eight cysteine residues and Class 2 thionins with six cysteine residues. This compound belongs to the Class 1 category, possessing the characteristic pattern of disulfide bridge formation that defines this structural group.

The One Thousand Plant Transcriptomes Initiative has revealed the widespread distribution of thionin genes across plant lineages, with 225 initial hits resulting in 133 unique thionin sequences after removing duplicates. Notably, no thionin sequences were identified in algae and mosses, with the phylogenetically earliest discoveries occurring in Selaginella species and conifers. This distribution pattern suggests that thionin evolution coincided with the transition to terrestrial plant life and the increased pressure from soil-dwelling pathogens.

Within the broader thionin family, viscotoxins occupy a distinct evolutionary position characterized by specific structural features that distinguish them from endosperm thionins found in cereals and other plant tissues. Phylogenetic analyses demonstrate that viscotoxins are more closely related to leaf thionins than to seed-specific variants, suggesting that tissue specialization preceded the evolutionary divergence between monocotyledonous and dicotyledonous plant lineages. This relationship is particularly noteworthy given that Viscum album belongs to the order Santalales, which includes other parasitic plant families exhibiting similar defensive protein profiles.

The molecular structure of this compound conforms to the characteristic thionin fold, featuring a gamma-shaped three-dimensional architecture composed of two antiparallel pairs of alpha-helices and a short antiparallel beta-sheet. This structural motif, designated by the Greek capital letter gamma, represents a highly conserved framework that underlies the antimicrobial activity of all thionin family members. The specific amino acid sequence of this compound includes the characteristic cysteine residues that form the stabilizing disulfide bridges essential for protein function.

Advanced crystallographic studies have revealed that this compound forms dimeric structures in the crystalline state, with a net charge of +4 per monomer distinguishing it from Viscotoxin A1, which carries a +6 charge per monomer. The protein demonstrates coordination with sulfate or phosphate anions, a property not observed in Viscotoxin A1, suggesting distinct electrostatic environments that influence protein-protein and protein-ligand interactions. The crystal structure of this compound exhibits a relatively low solvent content of 28%, compared to the 49% solvent content observed in Viscotoxin A1 crystals.

Evolutionary Significance Within Plant Defense Systems

The evolutionary significance of this compound within plant defense systems reflects the complex selective pressures that have shaped antimicrobial peptide evolution in parasitic plants. Unlike free-living plants that must defend against a broad spectrum of environmental pathogens, parasitic species like Viscum album face unique challenges related to their intimate association with host tissues and the requirement to balance defensive capabilities with successful parasitic establishment.

The exceptional genome characteristics of Viscum album provide crucial insights into the evolutionary context of viscotoxin production. The mistletoe genome is estimated to be approximately 600 times larger than that of Arabidopsis thaliana, the model angiosperm, yet produces relatively small defensive proteins. This apparent paradox reflects the specialized metabolic adaptations required for parasitic lifestyle, including the unique respiratory system that survives without the mitochondrial NADH dehydrogenase complex essential in other multicellular organisms.

Phylogenetic analyses of plant defense evolution have revealed patterns of escalation and decline in resistance traits across different plant lineages. Studies of milkweed species (Asclepias) demonstrated long-term phyletic decline in potent resistance traits, including compounds analogous to viscotoxins, accompanied by escalation of regrowth ability. This evolutionary pattern suggests that when plants are primarily consumed by specialist herbivores, tolerance mechanisms may be favored over resistance traits during the diversification process.

The evolutionary trajectory of thionin proteins demonstrates the ancient origin of this defense system, with molecular evidence suggesting divergence approximately 1.4 billion years ago before the evolution of prokaryotes and eukaryotes. The conservation of thionin structure across diverse plant lineages indicates strong selective pressure for maintaining antimicrobial capabilities while allowing for functional diversification through amino acid sequence variation.

The parasitic lifestyle of Viscum album has imposed specific evolutionary constraints on viscotoxin function, as these proteins must provide effective defense against pathogens while avoiding excessive toxicity toward host tissues. The development of hyperparasitism and epiparasitism capabilities within Viscum species suggests that viscotoxins may play roles beyond simple antimicrobial defense, potentially facilitating the complex host-parasite interactions that characterize these remarkable plants.

The seasonal regulation of viscotoxin expression provides additional evidence for evolutionary fine-tuning of defense strategies. The anticyclic timing of leaf senescence and abscission in mistletoe, occurring during summer when host metabolic activity reaches its maximum, coincides with specific patterns of viscotoxin degradation and mRNA expression. This temporal coordination suggests that viscotoxin production is integrated with broader physiological processes that optimize parasitic success while maintaining defensive capabilities.

Recent genomic analyses have identified specific biosynthetic pathways involved in viscotoxin production, including the enzyme L-galactono-1,4-lactone dehydrogenase localized in the mitochondrial intermembrane space. This enzyme catalyzes the terminal step of mitochondrial ascorbate biosynthesis, suggesting potential connections between oxidative stress management and antimicrobial defense that may have evolutionary significance for understanding viscotoxin function.

This compound Structural Characteristics Value Reference
Molecular Weight 4.96 kDa
Number of Amino Acids 46
Unique non-H Atoms 861
Crystallographic Resolution 1.05 Å
Net Charge per Monomer +4
Crystal Solvent Content 28%
Quaternary Structure Homodimer
Thionin Classification Characteristics Class 1 Class 2
Number of Cysteine Residues 8 6
Typical Molecular Weight ~5 kDa ~4-5 kDa
Disulfide Bridge Pattern Four bridges Three bridges
This compound Classification
Distribution in Plant Kingdom Widespread Widespread

Properties

bioactivity

Cancer cells

sequence

KSCCKNTTGRNIYNTCRFAGGSRERCAKLSGCKIISASTCPSDYPK

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Viscotoxin B2 has demonstrated significant anticancer potential across various studies:

  • Cytotoxicity : this compound shows strong cytotoxic effects against several cancer cell lines. For instance, it has an IC50 value of 1.6 mg/L against rat osteoblast-like sarcoma cells . Its ability to induce apoptosis in human lymphocytes via caspase activation has also been documented .
  • Mechanism of Action : The cytotoxic effects are attributed to the induction of reactive oxygen species (ROS) and subsequent membrane permeabilization, which leads to cell death . This mechanism is particularly relevant in the context of cancer therapy, where targeted cell death is crucial.

Immunomodulatory Effects

This compound exhibits immunomodulatory properties that enhance immune responses:

  • Immune Activation : Extracts containing viscotoxins have been shown to stimulate cytokine secretion and enhance both innate and adaptive immune responses. This makes them valuable as adjuvants in cancer treatment, potentially improving patient outcomes when used alongside conventional therapies .
  • Synergistic Effects : The combination of viscotoxins with other therapeutic agents has been explored, revealing synergistic effects that enhance the overall efficacy of cancer treatments .

Data Table: Summary of Anticancer Efficacy

Study ReferenceCell LineIC50 (mg/L)Mechanism of Action
Rat Osteoblast-like1.6Induction of apoptosis
Human Lymphocytes50ROS production and membrane disruption
Various Cancer CellsVariableImmune modulation

Case Study: Clinical Applications

A review of clinical studies highlights the use of Viscum album extracts containing viscotoxins as complementary therapies for cancer patients:

  • Patient Outcomes : In randomized trials, patients receiving mistletoe preparations reported improved overall survival rates and quality of life metrics compared to control groups receiving standard treatments alone .
  • Safety Profile : The low cytotoxicity associated with viscotoxins makes them attractive for long-term use in conjunction with other therapies, minimizing adverse effects commonly seen with traditional chemotherapy .

Chemical Reactions Analysis

Cytotoxic and Anticancer Activity

Viscotoxin B2 exhibits anticancer activity against rat osteoblast-like sarcoma cells with an IC50 value of 1.6 mg/L . Viscotoxins, including B2, induce the production of reactive oxygen species (ROS) and cell membrane permeabilization . A mixture of viscotoxins can induce apoptosis in human lymphocytes by activating caspase 3 . Viscotoxins are generally less hemolytic compared to other thionins . For instance, pyrularia thionin at 20 μg/mL lyses 50% of human erythrocytes, whereas viscotoxin B at 100 μg/mL lyses only 10% .

Structural Features and Interactions

Viscotoxins A2 and B, along with viscotoxin A3, are abundant isoforms in mistletoe-derived medicines used in anticancer therapy . Despite high amino-acid-sequence similarity, these isoforms differ in their in vitro cytotoxic potency toward tumor cells . Viscotoxin B is less active than viscotoxins A3 and A2 and does not insert into model membranes . This may be due to a single residue (Arg25) protruding outside the hydrophobic plane formed by the two amphipathic α-helices, which are believed to be the way viscotoxins interact with plasma membranes .

Membrane Interactions and Cell Targets

Viscotoxins induce membrane permeabilization and cell death in fungal spores . Viscotoxin A3 has a more potent antifungal effect compared to viscotoxin B . Viscotoxins, including isoforms A3 and B, have cytotoxic properties against phytopathogenic fungi . Viscotoxin A3 induces ion-channel-like activity, the generation of H2O2, and an increase in cytoplasmic free Ca2+ .

Crystallographic Studies

Crystals of viscotoxins A1 and B2 extracted from mistletoe have been analyzed via X-ray diffraction . this compound (net charge +4 per monomer) forms dimers in the crystal and is coordinated by sulfate or phosphate anions, unlike viscotoxin A1 (net charge +6) . this compound's structure was successfully solved using ab initio direct methods, which is notable as it is one of the largest unknown structures without an atom heavier than sulfur to be solved this way .

Impact on Immune Cells

Viscotoxins A1, A2, A3, and 1-PS can be cytotoxic to human lymphocytes because they induce the production of reactive oxygen species (ROS) and cell membrane permeabilization . A mixture of viscotoxins (50 μg/mL) can induce apoptosis in human lymphocytes by activating caspase 3 .

Viscotoxins in Agriculture

Viscotoxin A3 exhibits a more potent antifungal effect than VtB, suggesting its potential as a biocontrol agent in agricultural practices .

Comparison with Similar Compounds

Comparison with Similar Viscotoxin Isoforms

Structural Similarities and Divergences

Viscotoxins are categorized into seven isoforms (A1, A2, A3, B, B2, C1, 1-PS) in V. album, sharing ~80–95% sequence identity . Key structural comparisons are summarized below:

Parameter VT B2 VT A1 VT A3 VT B
PDB ID 2V9B 3C8P 1OKH NMR-derived
Net Charge +4 (monomer) +6 (monomer) +5 (monomer) +4 (monomer)
Solvent Content 28% 49% ~30% N/A
Dimerization Sulfate/phosphate-mediated Hydrophobic interactions Sulfate-mediated N/A
Disulfide Bonds Cys3-Cys40, Cys4-Cys32, Cys16-Cys44 Same as VT B2 Same as VT B2 Same as VT B2

Key Observations :

  • VT B2 and VT A1 share identical disulfide connectivity but differ in surface charge due to amino acid substitutions (e.g., Lys/Arg residues) .
  • VT B2 crystallizes with sulfate/phosphate ions, stabilizing its dimeric form, while VT A1 lacks anion coordination .
  • VT A3’s structure, resolved via NMR, shows a conserved α-helical core but distinct surface loops compared to VT B2 .

Functional Differences

Cytotoxic Potency
  • VT B2 : IC50 = 1.6 mg·L<sup>−1</sup> (rat osteosarcoma) .
  • VT A3 : Higher cytotoxicity in tumor cell lines (e.g., leukemia) due to enhanced membrane permeabilization .
  • VT B : Moderate activity, attributed to reduced membrane-binding affinity .
Membrane Interaction
  • VT B2 and VT A3 disrupt lipid bilayers via electrostatic interactions with anionic phospholipids, but VT A3 exhibits faster kinetics due to a more cationic surface .
  • VT A1’s higher charge (+6) may limit its membrane selectivity compared to VT B2 (+4) .

Comparison with Non-Viscotoxin Thionins

Viscotoxins belong to the thionin family, which includes plant defense peptides like crambin and β-purothionin. Key distinctions:

Feature Viscotoxin B2 Crambin (PDB: 1EJG) β-Purothionin (PDB: 1BHP)
Length 46 residues 46 residues 45 residues
Disulfide Bonds 3 bridges 3 bridges 4 bridges
Function Antitumor, immunomodulatory Antifungal Antimicrobial
Charge +4 Neutral +3

Insights :

  • Viscotoxins are more cationic than crambin, enhancing their interaction with mammalian cell membranes .
  • Unlike β-purothionin, viscotoxins lack a fourth disulfide bond, reducing structural rigidity but increasing conformational flexibility for target binding .

Research Implications

  • Therapeutic Potential: VT B2’s moderate charge and anion-mediated dimerization may optimize tumor selectivity while minimizing off-target toxicity .
  • Structural Biology : VT B2’s high-resolution crystal structure (1.05 Å) provides a model for studying protein folding and disulfide bond dynamics .

Preparation Methods

Source Material and Initial Processing

Viscotoxin B2 is naturally found in the foliage and fruit of Viscum album, a hemiparasitic plant growing on various host trees including conifers and deciduous species. The concentration and composition of viscotoxins, including this compound, vary depending on the host species and the developmental stage of the plant material.

Sample Preparation:

  • The mistletoe foliage and fruit are harvested and separately freeze-dried for approximately 72 hours to remove moisture while preserving protein integrity.
  • The dried samples are then finely powdered using liquid nitrogen and a mortar and pestle to ensure homogeneity and facilitate efficient extraction.

Extraction Procedures

The extraction of this compound is performed using acidic aqueous solvents under controlled temperature to maintain protein stability.

Viscotoxin Extraction Protocol:

Step Description
Sample weight 200 mg of powdered plant material
Solvent 5 ml of 2% acetic acid
Incubation Overnight at 4 °C
Homogenization Ultra-turrax homogenizer used after incubation
Centrifugation 4000 × g for 30 minutes to separate supernatant
Re-extraction Pellet re-extracted with fresh solvent; supernatants pooled
Final volume adjustment Combined supernatants adjusted to 10 ml
Storage Extracts stored at 4 °C until further analysis

This method ensures maximal extraction of viscotoxins from the plant matrix by repeated solvent extraction and pooling of supernatants.

Purification and Analytical Techniques

Purification and quantification of this compound involve chromatographic and spectrometric methods to separate isoforms and confirm identity.

Chromatographic Separation:

  • High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column is employed.
  • The mobile phase consists of a gradient of trifluoroacetic acid (TFA) in water and acetonitrile/water mixture.
  • Detection is performed at 210 nm UV absorbance.
  • The gradient program typically starts with 38% acetonitrile (with 0.1% TFA), ramping to 54% over approximately 17 minutes.
  • Flow rate is maintained at 1 ml/min.
  • Standard curves are constructed using purified viscotoxin standards to quantify isoforms including B2.

Additional Purification:

  • Strongly acidic cation exchange chromatography (e.g., Fractogel TSK SP-650 S column) can be used to isolate viscotoxin isoforms from crude extracts, facilitating separation of this compound from other isoforms such as A1, A2, and A3.

Structural Characterization

The structural integrity of this compound is essential for its biological activity. Crystallographic studies have provided detailed insights:

  • This compound crystals diffract to high resolution (approximately 1.05 Å), making them suitable for advanced crystallographic analysis.
  • The protein structure comprises 861 unique non-hydrogen atoms.
  • This compound forms dimers in the crystal lattice, coordinated by sulfate or phosphate anions.
  • Its net charge is +4 per monomer, which influences its interaction with membranes and biological targets.

Biological Activity Preservation During Preparation

The preparation methods emphasize maintaining the biological activity of this compound:

  • Extraction at low temperature (4 °C) and acidic conditions minimizes protein denaturation.
  • Use of gentle homogenization and centrifugation preserves protein conformation.
  • Storage of extracts at 4 °C or −20 °C prevents degradation prior to analysis or use.
  • Analytical methods such as HPLC combined with mass spectrometry confirm the presence and purity of this compound, ensuring the preparation retains its bioactive form.

Summary Table of Preparation Steps for this compound

Preparation Stage Conditions/Methods Purpose/Outcome
Sample Collection Harvesting Viscum album foliage and fruit Source of this compound
Freeze-drying 72 hours, removes moisture Preservation of protein structure
Powdering Liquid nitrogen grinding Homogeneous sample for extraction
Extraction 2% acetic acid, overnight at 4 °C, repeated twice Solubilization of viscotoxins
Homogenization Ultra-turrax homogenizer Efficient release of proteins
Centrifugation 4000 × g, 30 min Separation of soluble proteins
Supernatant pooling Combined extracts, volume adjusted Concentrated viscotoxin extract
Storage 4 °C or −20 °C Stability of this compound
Purification HPLC (C18 column), cation exchange chromatography Isolation and quantification of B2
Structural Analysis X-ray crystallography Confirmation of protein structure

Research Findings and Notes on Preparation

  • The extraction yield and isoform composition of viscotoxins, including B2, depend on the host tree species and the developmental stage of the mistletoe organs, which must be considered for reproducible preparation.
  • This compound shows lower membrane affinity and cytotoxic potency compared to other isoforms like A3, which may influence extraction and purification strategies tailored to preserve its unique properties.
  • Advanced analytical techniques such as mass spectrometry coupled with HPLC ensure precise characterization and quality control of this compound preparations.

Q & A

Q. How do researchers reconcile conflicting cytotoxicity data for this compound across cell lines?

  • Methodological Answer: Standardize assay conditions (e.g., serum concentration, exposure time) and control for cell-line-specific factors (e.g., membrane lipid composition). Use transcriptomics to identify differential expression of thionin receptors (e.g., integrins) .

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